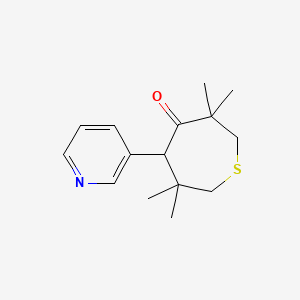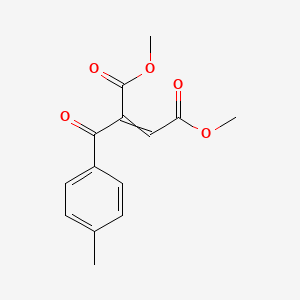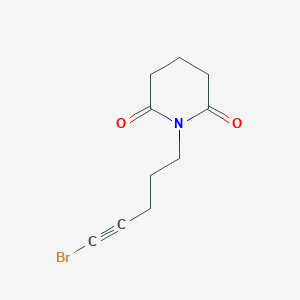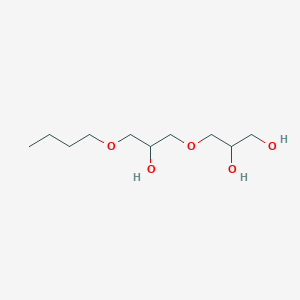
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C10H22O5 It is a derivative of propane-1,2-diol, where the hydroxyl groups are substituted with butoxy and hydroxypropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol typically involves the reaction of 3-butoxy-1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of the 3-butoxy-1,2-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like toluene or dichloromethane to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The butoxy and hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and butoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Amino-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with an amino group instead of a butoxy group.
3-(3-Methoxy-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
189997-53-3 |
|---|---|
Formule moléculaire |
C10H22O5 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(3-butoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-14-7-10(13)8-15-6-9(12)5-11/h9-13H,2-8H2,1H3 |
Clé InChI |
KLQKXYRDMQCNGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(COCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


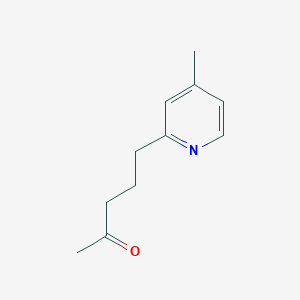
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
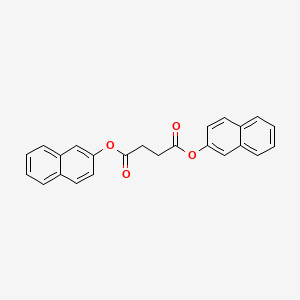
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
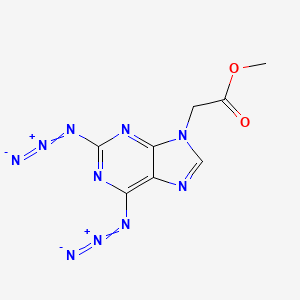

![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

